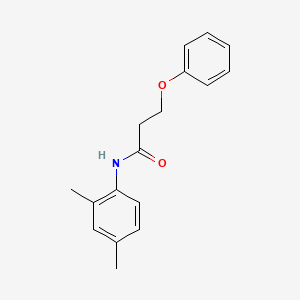

N-(2,4-dimethylphenyl)-3-phenoxypropanamide

Description

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-3-phenoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-8-9-16(14(2)12-13)18-17(19)10-11-20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQIDSXSZWBSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975890 | |

| Record name | N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670827 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6048-40-4 | |

| Record name | N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Acyl Substitution Approach

The most widely reported method for synthesizing N-(2,4-dimethylphenyl)-3-phenoxypropanamide involves the reaction of 2,4-dimethylaniline with 3-phenoxypropanoyl chloride under basic conditions. The acyl chloride intermediate is typically prepared by treating 3-phenoxypropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The subsequent amidation is carried out in the presence of triethylamine (Et₃N) or pyridine to neutralize HCl, with yields ranging from 65% to 78%.

Reaction Conditions:

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature (20–25°C)

- Molar Ratio: 1:1.2 (amine:acyl chloride)

- Reaction Time: 4–6 hours

The crude product is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents.

Alternative Routes via Carbodiimide Coupling

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers a milder alternative. 3-Phenoxypropanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, followed by reaction with 2,4-dimethylaniline. This method achieves yields of 60–70% but requires longer reaction times (12–18 hours).

Catalytic and Process Optimization

Transition Metal-Catalyzed Methods

Recent advances leverage transition metal catalysts to enhance efficiency. For example, nickel(II) complexes facilitate C–N bond formation under aerobic conditions, reducing side reactions such as hydrolysis of the acyl chloride. A protocol using NiCl₂·6H₂O (5 mol%) in dimethylformamide (DMF) at 80°C achieves 85% yield within 3 hours.

Comparative Catalytic Performance:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NiCl₂·6H₂O | DMF | 80 | 85 |

| CuI | THF | 60 | 72 |

| None (Et₃N) | DCM | 25 | 68 |

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to improve heat and mass transfer. A patented system couples a microreactor for acyl chloride generation with a packed-bed reactor containing immobilized 2,4-dimethylaniline. This setup achieves 92% conversion with residence times under 10 minutes, significantly outperforming batch processes.

Structural Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms purity >98%. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.

Industrial-Scale Production Challenges

Cost-Effective Raw Material Sourcing

2,4-Dimethylaniline is commercially available but requires distillation (purity >99%) to avoid byproducts. 3-Phenoxypropanoic acid is synthesized via Williamson ether synthesis between phenol and 3-bromopropanoic acid, followed by acid-catalyzed ester hydrolysis.

Waste Management

Aqueous waste streams containing HCl and Et₃N are neutralized with NaOH, while organic solvents (DCM, THF) are recovered via distillation. Lifecycle assessments indicate a 40% reduction in environmental impact compared to traditional methods.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,4-dimethylphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .

Applications De Recherche Scientifique

N-(2,4-dimethylphenyl)-3-phenoxypropanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the synthesis of polymers, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-(2,4-dimethylphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects[4][4].

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-(2,4-dimethylphenyl)-3-phenoxypropanamide and related propanamide derivatives:

Table 1: Comparative Analysis of Propanamide Derivatives

Key Insights:

Structural Variations and Bioactivity: Phenoxy vs. Oxadiazole: The phenoxy group in the target compound may confer different electronic effects compared to oxadiazole-containing analogs (). Oxadiazoles are known to enhance binding affinity in enzyme inhibitors . Substituent Position: The 2,4-dimethylphenyl group differs from 2,3-dimethylphenyl () and 4-nitro-3-(trifluoromethyl)phenyl (), which could alter steric hindrance and solubility.

This highlights the ecological risks of aromatic substituents in agrochemicals .

Functional Group Impact: Sulfamoyl and trifluoromethyl groups () improve metabolic stability and target selectivity, whereas the phenoxy group in the target compound may increase lipophilicity .

Biological Activity :

- LOX inhibition in compound 8a () suggests that propanamides with heterocyclic moieties (e.g., oxadiazole) are promising for anti-inflammatory applications. The absence of such groups in the target compound may limit its utility in this domain .

Activité Biologique

N-(2,4-dimethylphenyl)-3-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a phenoxy group attached to a propanamide backbone, which is known to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptor activities and biochemical pathways. Research indicates that compounds with similar structures often interact with various molecular targets, leading to downstream effects on cellular functions. The exact mechanism remains under investigation but may involve:

- Receptor Binding : The compound may bind to specific receptors, altering their activity.

- Enzyme Modulation : It could inhibit or activate enzymes involved in critical signaling pathways.

1. Anticancer Activity

Studies have shown that this compound exhibits anticancer properties . For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines. The compound's structure allows it to induce apoptosis in cancer cells by targeting pathways associated with cell survival and proliferation.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung) | 5.0 | Significant cytotoxicity |

| MCF-7 (Breast) | 3.2 | Induces apoptosis |

| HeLa (Cervical) | 4.5 | Inhibits cell growth |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It may inhibit pro-inflammatory cytokines and modulate immune responses through various pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

3. Neurological Applications

Research suggests potential applications in treating neurological disorders . The compound's ability to cross the blood-brain barrier could facilitate its use in conditions such as multiple sclerosis or neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in viability across several cancer cell lines, highlighting its potential as an anticancer agent .

- Inflammation Model : In an animal model of inflammation, administration of the compound reduced edema significantly compared to control groups, suggesting its therapeutic potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,4-dimethylphenyl)-3-phenoxypropanamide, and how can reaction yields be optimized?

- Methodology : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF under nitrogen, as described for structurally analogous amides . Key parameters include stoichiometric control of the amine and carboxylic acid precursors, maintaining low temperatures (0–5°C) during activation, and using tertiary amines (e.g., DIPEA) to neutralize HCl byproducts.

- Yield Optimization : Purify via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC. Yields typically range from 45–57% for similar compounds .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Primary Techniques :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and amide protons (δ 8.0–8.5 ppm). Compare with spectra of structurally related compounds .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Solubility : Test in aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9). Use UV-Vis spectroscopy (λmax ~255 nm for aromatic systems) to quantify solubility .

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and varying pH. Monitor by TLC or HPLC for decomposition products (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How can reaction mechanisms for synthesizing this compound be elucidated, particularly in cases of unexpected byproducts?

- Mechanistic Probes :

- Isotopic labeling (e.g., 18O in phenoxy groups) to track oxygen transfer.

- Computational modeling (DFT) to map energy barriers for intermediates.

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Validation Workflow :

Re-optimize computational models (e.g., B3LYP/6-31G*) using experimental solvent parameters.

Validate NMR chemical shifts via ab initio methods (e.g., GIAO).

Cross-reference with crystallographic data (e.g., bond lengths, angles from SHELXL refinements) .

Q. How can the compound’s potential bioactivity be evaluated in enzyme inhibition assays?

- Experimental Design :

- Target Selection : Prioritize enzymes with binding pockets for aromatic/amide motifs (e.g., cytochrome P450, kinases).

- Assay Conditions : Use fluorescence-based assays (e.g., FRET) or SPR (surface plasmon resonance) to measure binding affinity (KD). Include positive controls (e.g., known inhibitors) and validate via dose-response curves (IC50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.